Difenilmetanol

Descripción general

Descripción

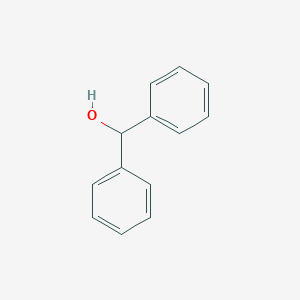

Diphenylmethanol, also known as benzhydrol, is a secondary alcohol that is diphenylmethane which carries a hydroxy group at position 1 . It is a white solid and the parent member of a large class of diaryl alcohols .

Synthesis Analysis

Diphenylmethanol may be prepared by a Grignard reaction between phenylmagnesium bromide and benzaldehyde . An alternative method involves reducing benzophenone with sodium borohydride or with zinc dust or with sodium amalgam and water . A recent study reports an innovative finding that alumina containing water or primary alcohol catalyzes the hydrolysis or alcoholysis, respectively, of the product formed through AlCl3-mediated Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3 .Molecular Structure Analysis

The molecular formula of Diphenylmethanol is C13H12O . The Diphenylmethanol molecule contains a total of 27 bonds. There are 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

The Grignard reaction is a key method for the synthesis of diphenylmethanol . A recent study has shown that alumina containing water or primary alcohol can catalyze the hydrolysis or alcoholysis, respectively, of the product formed through AlCl3-mediated Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3 .Physical and Chemical Properties Analysis

Diphenylmethanol has a molecular weight of 184.23 g/mol . It is a white solid, insoluble in water, but soluble in organic solvents . Its melting point is 65-67 °C, and its boiling point is 297-298 °C .Aplicaciones Científicas De Investigación

Síntesis orgánica

El difenilmetanol se utiliza ampliamente en la síntesis orgánica debido a su papel como nucleófilo. Puede atacar centros electrófilos dentro de las moléculas orgánicas, lo que lleva a la formación de nuevos enlaces covalentes y la creación de productos de this compound sustituidos . Esta propiedad es fundamental en la síntesis de productos naturales como flavonoides, terpenoides y alcaloides.

Intermediarios farmacéuticos

En la industria farmacéutica, el Benzhydrol sirve como intermediario en la síntesis de varios fármacos. Es particularmente significativo en la producción de antihistamínicos y agentes antialérgicos . El grupo benzhidrilo está presente en muchos antagonistas de la histamina H1 como la difenhidramina, que se usa comúnmente para tratar reacciones alérgicas.

Perfumería

El Benzhydrol se utiliza como fijador en la industria de la perfumería. Un fijador es una sustancia que estabiliza la volatilidad de los compuestos aromáticos y extiende la duración del aroma . Esta aplicación aprovecha las propiedades químicas del Benzhydrol para mejorar la calidad y la longevidad de los perfumes.

Agroquímicos

Este compuesto también se utiliza en la producción de agroquímicos. Si bien no se proporcionan detalles específicos de su uso en este campo, es probable que esté involucrado en la síntesis de compuestos que protegen los cultivos de plagas y enfermedades .

Reacciones de polimerización

El Benzhydrol actúa como un grupo de terminación en las reacciones de polimerización. En la química de polímeros, un grupo de terminación se utiliza para detener el proceso de polimerización en un punto deseado, lo cual es crucial para controlar el peso molecular y las propiedades del polímero .

Biorremediación

Se ha estudiado el this compound por su potencial en los procesos de biorremediación. Por ejemplo, se ha utilizado en la glicosilación de compuestos dañinos como el bisfenol A y la benzofenona mediante microalgas marinas inmovilizadas, lo que puede conducir a su degradación y eliminación del medio ambiente .

Mecanismo De Acción

Target of Action

It is believed to function as a nucleophile , enabling it to attack electrophilic centers within organic molecules .

Mode of Action

As a nucleophile, Diphenylmethanol can form new covalent bonds by attacking electrophilic centers within organic molecules . This results in the creation of a substituted Diphenylmethanol product .

Biochemical Pathways

The interconversion of alcohols and ketones (or aldehydes), in both directions, occurs in a number of biochemical pathways

Pharmacokinetics

It is known that the compound can be prepared by a grignard reaction between phenylmagnesium bromide and benzaldehyde . An alternative method involves reducing benzophenone with sodium borohydride or with zinc dust or with sodium amalgam and water .

Result of Action

It is known that diphenylmethanol is used in the synthesis of antihistamines/antiallergenic agents and antihypertensive agents . It is also used in the synthesis of modafinil and the benzhydryl group is present in the structure of many histamine H1 antagonists like diphenylhydramine .

Action Environment

It is known that diphenylmethanol is an irritant to the eyes, skin, and respiratory system .

Direcciones Futuras

Recent research has focused on developing novel catalytic methods for transformations involving diphenylmethanol and related compounds . For example, a universal chemical synthesis platform was extended by online NMR to allow adjustments of the encoded reactions on the fly . This shows promise for the development of more versatile and sustainable approaches for reactions involving diphenylmethanol .

Análisis Bioquímico

Biochemical Properties

Diphenylmethanol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is believed to function as a nucleophile, enabling it to attack electrophilic centers within organic molecules . This property leads to the formation of a new covalent bond, resulting in the creation of a substituted Diphenylmethanol product

Cellular Effects

It is known that changes in the concentration of similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Diphenylmethanol involves its function as a nucleophile. It attacks electrophilic centers within organic molecules, leading to the formation of a new covalent bond and the creation of a substituted Diphenylmethanol product

Temporal Effects in Laboratory Settings

It is known that Diphenylmethanol is used as a reagent and solvent in organic synthesis, indicating its stability under laboratory conditions .

Metabolic Pathways

It is known that Diphenylmethanol can be prepared by a Grignard reaction between phenylmagnesium bromide and benzaldehyde

Propiedades

IUPAC Name |

diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILSFLSDHQAZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059015 | |

| Record name | Benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] | |

| Record name | Benzohydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000273 [mmHg] | |

| Record name | Benzohydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-01-0 | |

| Record name | Benzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzohydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4HQ1H8OWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

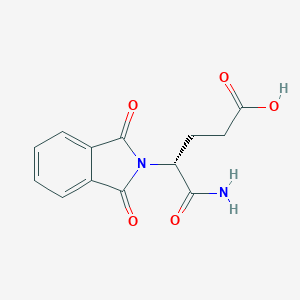

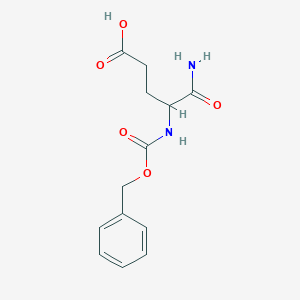

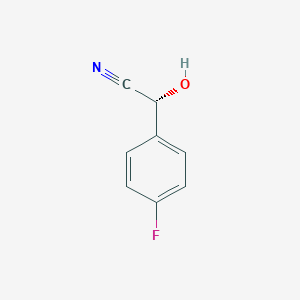

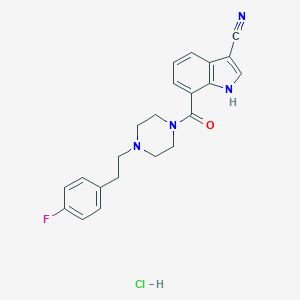

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)

![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)